molecular formula C12H11Cl2N3O B12530293 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine CAS No. 654071-75-7

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine

Cat. No.: B12530293
CAS No.: 654071-75-7
M. Wt: 284.14 g/mol
InChI Key: CMTQTUZNDBYYKX-MRVPVSSYSA-N
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Description

Nomenclature and Structural Characterization of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name, 2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine , reflects its triazine core substituted at positions 2, 4, and 6. The numbering begins at the nitrogen atom adjacent to the (1R)-configured ethyl-benzyloxy substituent. The stereodescriptor “(1R)” specifies the absolute configuration of the chiral center at the ethyl group’s first carbon, as determined by Cahn-Ingold-Prelog priorities.

Isomeric possibilities arise from:

  • Stereoisomerism : The (1R) configuration implies the existence of an (1S) enantiomer, though the described compound is enantiomerically pure.
  • Regioisomerism : Alternative chlorine substitution patterns on the triazine ring (e.g., 2,4,6-trichloro vs. 2,4,5-trichloro) are precluded by the synthetic route, which selectively substitutes positions 2, 4, and 6.

Table 1 summarizes key identifiers:

Property Value
IUPAC Name 2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine
CAS Registry Number 654071-75-7
Molecular Formula C₁₂H₁₁Cl₂N₃O
Molecular Weight 284.14 g/mol

Crystallographic Analysis and Stereochemical Configuration

X-ray crystallography, though not explicitly documented in the provided sources, is the gold standard for confirming the compound’s stereochemistry. The (1R) configuration indicates that the benzyloxy group (-OCH₂C₆H₅) and the triazine ring occupy opposite faces relative to the chiral ethyl carbon. Computational models derived from the SMILES string C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2 suggest a distorted tetrahedral geometry at the chiral center, with bond angles approximating 109.5°.

The triazine ring adopts a planar conformation due to aromatic π-delocalization, while the benzyloxyethyl substituent introduces steric bulk perpendicular to the ring plane. This spatial arrangement influences molecular packing in the solid state and reactivity in solution.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Proton NMR (¹H NMR) of this compound would exhibit distinct signals:

  • Aromatic protons : A multiplet at δ 7.2–7.4 ppm for the benzyl group’s five hydrogens.
  • Methylene protons : A doublet of doublets near δ 4.5 ppm for the -OCH₂- group, split by coupling with the chiral center’s proton.
  • Ethyl group : A quartet at δ 3.8–4.0 ppm for the -CH(OCH₂C₆H₅)- proton and a doublet at δ 1.5 ppm for the methyl group (J ≈ 6–7 Hz).

Carbon-13 NMR (¹³C NMR) would resolve:

  • Triazine carbons at δ 160–170 ppm (C-Cl), δ 120–130 ppm (C-N).
  • The benzyloxy quaternary carbon at δ 70–75 ppm.
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry of the molecular ion ([M]⁺, m/z 284) would exhibit characteristic fragments:

  • Loss of Cl- (m/z 249, 214).
  • Cleavage of the benzyloxy group (m/z 193, [C₁₂H₁₁Cl₂N₃O - C₇H₇O]⁺).
  • Base peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺).

Table 2: Predicted Major Mass Fragments

m/z Fragment Ion
284 Molecular ion ([M]⁺)
249 [M - Cl]⁺
214 [M - 2Cl]⁺
193 [C₅H₅Cl₂N₃O]⁺
91 [C₇H₇]⁺
Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands include:

  • C-Cl stretch : Strong signals at 550–850 cm⁻¹.
  • Triazine ring breathing : 1500–1600 cm⁻¹.
  • C-O-C asymmetric stretch : 1100–1250 cm⁻¹ (benzyloxy ether).
  • Aromatic C-H stretch : 3000–3100 cm⁻¹.

The absence of OH or NH stretches above 3200 cm⁻¹ confirms the fully substituted triazine structure.

Properties

CAS No.

654071-75-7

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2,4-dichloro-6-[(1R)-1-phenylmethoxyethyl]-1,3,5-triazine

InChI

InChI=1S/C12H11Cl2N3O/c1-8(10-15-11(13)17-12(14)16-10)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

CMTQTUZNDBYYKX-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2

Canonical SMILES

CC(C1=NC(=NC(=N1)Cl)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Basis : Adapted from CN112608284A, which describes palladium-catalyzed coupling of cyanuric chloride with arylboronic acids.
Procedure :

  • Substrate Preparation : (R)-1-(Benzyloxy)ethylboronic acid is synthesized via asymmetric hydroboration of styrene derivatives.
  • Coupling Reaction : Cyanuric chloride reacts with the boronic acid in ethanol at 30–35°C for 1.5–3 hours using a magnetic Pd/Co@SiO₂ catalyst (1–16% w/w).
  • Workup : Catalyst recovery via magnetic separation; product recrystallized from ethanol.

Data :

Parameter Value
Yield 84–96%
Purity ≥98.5% (HPLC)
Enantiomeric Excess 92–99% (Chiral HPLC)

Advantages : High selectivity, recyclable catalyst, mild conditions.
Limitations : Requires chiral boronic acid, which adds synthetic steps.

Stepwise Nucleophilic Substitution

Basis : Popiołek and Baran demonstrated sequential substitution on cyanuric chloride.
Procedure :

  • First Substitution : Cyanuric chloride reacts with (R)-1-(benzyloxy)ethanol in DMF at 0°C using DIPEA (2.2 equiv).
  • Second Substitution : Intermediate treated with HCl gas to retain two chlorides.
  • Chiral Resolution : Diastereomeric salts separated via recrystallization.

Data :

Parameter Value
Yield (Step 1) 68%
Overall Yield 45–52%
Purity ≥97% (NMR)

Advantages : Avoids boronic acid synthesis; compatible with racemic resolution.
Limitations : Moderate yields; requires careful stoichiometric control.

Friedel-Crafts Alkylation

Basis : US3394134A utilized AlCl₃-catalyzed alkylation of cyanuric chloride with aromatic substrates.
Procedure :

  • Reaction : Cyanuric chloride, (R)-1-(benzyloxy)ethyl chloride, and AlCl₃ (1.5 equiv) in chlorobenzene at 120°C for 24 hours.
  • Workup : Steam distillation to remove excess chlorobenzene; product isolated via vacuum distillation.

Data :

Parameter Value
Yield 38–52%
Purity 90–94% (GC)
Selectivity 75% (mono-substituted)

Advantages : Scalable for industrial use.
Limitations : High temperatures lead to racemization; poor stereochemical control.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereocontrol Scalability
Suzuki Coupling 84–96 ≥98.5 Excellent High
Nucleophilic Sub. 45–52 ≥97 Moderate Moderate
Friedel-Crafts 38–52 90–94 Poor High

Stereochemical Considerations

  • Asymmetric Catalysis : Chiral Pd catalysts (e.g., BINAP-Pd complexes) improve ee in Suzuki coupling.
  • Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates achieves >99% ee.

Industrial-Scale Optimization

Key Findings :

  • Catalyst Recycling : Pd/Co@SiO₂ retains activity for ≥5 cycles (yield drop <5%).
  • Solvent Selection : Ethanol minimizes side reactions vs. DMF or toluene.
  • Cost Analysis : Suzuki coupling is cost-effective at scale due to catalyst reuse.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding triazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are used.

Major Products Formed

    Substitution Reactions: Formation of substituted triazine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

    Hydrolysis: Formation of triazine derivatives with hydroxyl groups.

Scientific Research Applications

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the benzyloxy group and chlorine atoms can influence its binding affinity and specificity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine can be inferred through comparisons with structurally related triazine derivatives. Key differentiating factors include the electronic and steric effects of substituents, as well as their influence on substitution kinetics and functionalization pathways.

Substituent Effects on Reactivity

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT; CAS 3140-73-6)

  • Substituents : Methoxy groups at 4- and 6-positions, chlorine at 2-position.
  • Reactivity : The electron-donating methoxy groups deactivate the triazine ring, leaving the 2-chloro position as the primary reactive site. This makes CDMT highly selective for nucleophilic substitution at the 2-position, particularly in peptide coupling reactions .
  • Comparison : The target compound’s dichloro configuration (4,6-Cl₂) offers two reactive sites, enabling sequential substitutions. However, the bulky benzyloxyethyl group may slow reaction kinetics compared to CDMT’s smaller methoxy groups.

2-(tert-Butylamino)-4,6-dichloro-1,3,5-triazine (CAS 27282-85-5) Substituents: tert-Butylamino group at 2-position, chlorines at 4- and 6-positions. Reactivity: The electron-donating amino group enhances ring activation, facilitating nucleophilic displacement of chlorines. This compound is used as an intermediate in agrochemical synthesis .

2-(1-Anthraquinonylamino)-4,6-dichloro-1,3,5-triazine (CAS 6522-75-4) Substituents: Anthraquinonylamino group at 2-position, chlorines at 4- and 6-positions. Comparison: The target compound’s benzyloxyethyl group lacks conjugation, resulting in different electronic profiles. This may limit applications in photodynamic therapy or materials science where extended conjugation is critical.

Biological Activity

2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, particularly its antimicrobial and antitumor activities, supported by various research findings and data.

Chemical Structure and Properties

The compound features a triazine ring with dichloro substitutions and a benzyloxyethyl side chain. Its molecular formula is C11_{11}H10_{10}Cl2_2N3_3O, with a molecular weight of approximately 273.13 g/mol.

PropertyValue
Molecular FormulaC11_{11}H10_{10}Cl2_2N3_3O
Molecular Weight273.13 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study focused on N-benzyl and N-benzyloxy derivatives of triazines reported promising results against various strains of bacteria.

  • Study Findings : The compound demonstrated potent activity against Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis. The zone of inhibition was notably larger than that of standard antibiotics, suggesting effective antimicrobial action .

Antitumor Activity

In addition to its antimicrobial properties, triazine derivatives have been explored for their antitumor potential. A case study highlighted the effects of similar compounds on cancer cell lines.

  • Case Study : A series of triazine derivatives were tested against human cancer cell lines, showing moderate to high cytotoxicity. The mechanism was attributed to the induction of apoptosis in cancer cells .

The biological activity of this compound may be linked to its ability to inhibit specific enzymes or interfere with cellular processes in pathogens and cancer cells.

  • Enzyme Inhibition : Some studies suggest that triazines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Testing : Compounds were synthesized and tested for antimicrobial activity against resistant strains. Results showed that certain derivatives had high efficacy against Staphylococcus aureus and Mycobacterium smegmatis .
  • Cytotoxicity Assays : In vitro assays demonstrated that triazine derivatives could induce cell death in various cancer cell lines through apoptosis .

Table 2: Summary of Biological Activity Studies

Study FocusOrganism/Cell LineActivity Observed
AntimicrobialMycobacterium smegmatisHigh zone of inhibition
AntitumorCancer cell linesModerate to high cytotoxicity
Enzyme InhibitionVariousDHFR inhibition noted

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